(4Z)-1-(3,4-dimethylphenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazolidine-3,5-dione
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Overview
Description
(4Z)-1-(3,4-dimethylphenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3,4-dimethylphenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazolidine-3,5-dione typically involves the following steps:
Formation of the pyrazolidine ring: This can be achieved through the reaction of hydrazine with a suitable diketone or ketoester under acidic or basic conditions.
Introduction of the 3,4-dimethylphenyl group: This step involves the alkylation or acylation of the pyrazolidine ring with a 3,4-dimethylphenyl derivative.
Formation of the enylidene group: The final step involves the condensation of the pyrazolidine derivative with cinnamaldehyde or a similar compound to introduce the (E)-3-phenylprop-2-enylidene group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(3,4-dimethylphenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolidine derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Various reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-1-(3,4-dimethylphenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazolidine-3,5-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, this compound may be studied for its potential pharmacological activities. Pyrazolidine derivatives are known to exhibit anti-inflammatory, analgesic, and antimicrobial properties, making them of interest in drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its biological activities may make it a candidate for the treatment of various diseases and conditions.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (4Z)-1-(3,4-dimethylphenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazolidine-3,5-dione would depend on its specific biological activities. Generally, pyrazolidine derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4Z)-1-(3,4-dimethylphenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazolidine-3,5-dione: can be compared with other pyrazolidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the 3,4-dimethylphenyl and (E)-3-phenylprop-2-enylidene groups. These structural features may confer unique biological activities and chemical reactivity compared to other pyrazolidine derivatives.
Properties
IUPAC Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14-11-12-17(13-15(14)2)22-20(24)18(19(23)21-22)10-6-9-16-7-4-3-5-8-16/h3-13H,1-2H3,(H,21,23)/b9-6+,18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKPWDBYAFAJCY-CVCOPPNTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3)C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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